Conjugation Pattern Differentiates Methyl 4-Phenylbut-2-enoate from Fully Conjugated Methyl Cinnamate
The olefin in methyl 4-phenylbut-2-enoate is conjugated to the ester carbonyl but insulated from the phenyl ring by a methylene (–CH₂–) bridge, whereas methyl cinnamate features uninterrupted π-conjugation from the phenyl ring through the olefin to the carbonyl . This structural difference is reflected in distinct electronic properties: methyl cinnamate shows a density of 1.092 g/cm³ and a melting point of 34–38 °C (solid at room temperature), while methyl 4-phenylbut-2-enoate is a liquid under standard conditions, consistent with its lower symmetry and reduced intermolecular packing [1]. The LogP of methyl 4-phenylbut-2-enoate is ~1.96, approximately 0.6 log units lower than methyl cinnamate (LogP ~2.62), indicating moderately reduced lipophilicity that may favor aqueous solubility in biological assays .
| Evidence Dimension | Conjugation topology and physicochemical properties |
|---|---|
| Target Compound Data | Methyl 4-phenylbut-2-enoate: LogP = 1.96, physical state = liquid, molecular formula C₁₁H₁₂O₂, MW 176.21 |
| Comparator Or Baseline | Methyl cinnamate (CAS 103-26-4): LogP ~2.62, density = 1.092 g/cm³, mp 34–38 °C (solid), molecular formula C₁₀H₁₀O₂, MW 162.19 [1] |
| Quantified Difference | ΔLogP ≈ –0.66; physical state at 25 °C: liquid vs. solid; sp³ methylene vs. sp² in conjugation pathway |
| Conditions | Computed and experimental physicochemical properties from authoritative databases (Chemsrc, Wikipedia, ChemWhat) |
Why This Matters
The altered conjugation topology changes UV absorption, photostability, and dienophile reactivity, making methyl 4-phenylbut-2-enoate the appropriate choice when a non-phototoxic, liquid-handling α,β-unsaturated ester is required for high-throughput experimentation.
- [1] Wikipedia. Methyl cinnamate. Density 1.092 g/cm³, mp 34–38 °C, bp 261–262 °C. https://en.wikipedia.org/wiki/Methyl_cinnamate (accessed 2026-04-28). View Source
